molecular formula C14H10Cl3N3S B2971353 5-chloro-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-chlorophenyl)-1,3-thiazole CAS No. 956187-27-2

5-chloro-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-chlorophenyl)-1,3-thiazole

Cat. No. B2971353
CAS RN: 956187-27-2
M. Wt: 358.67
InChI Key: VZFJVOCGVYSXFW-UHFFFAOYSA-N
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Description

5-chloro-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-chlorophenyl)-1,3-thiazole is a useful research compound. Its molecular formula is C14H10Cl3N3S and its molecular weight is 358.67. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-chlorophenyl)-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-chlorophenyl)-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of thiazole derivatives, including structures closely related to the specified compound, has been reported, focusing on achieving high yields and detailed structural characterization through single crystal diffraction. These studies provide insights into the molecular structure, revealing the planarity of the molecule apart from certain groups which may be oriented perpendicular to the rest of the molecule (B. Kariuki, B. F. Abdel-Wahab, G. El‐Hiti, 2021). Similarly, the structural geometry, electronic properties, and interaction analysis through DFT calculations have been performed on derivatives, enhancing understanding of their molecular characteristics (Nagaraju Kerru et al., 2019).

Quantum Chemical Analysis and Molecular Docking Studies

Quantum chemical analyses, including FT-IR and FT-Raman spectroscopy, DFT calculations, and molecular docking studies, have been applied to thiazole derivatives to evaluate their stability, chemical reactivity, and potential biological activities. These studies often focus on elucidating the molecular interactions and reactivity descriptors, providing insights into their potential pharmacological importance (K. Venil et al., 2021).

Applications as Corrosion Inhibitors

Research has also explored the application of thiazole derivatives as corrosion inhibitors, demonstrating their effectiveness in protecting metals in corrosive environments. This includes investigations into their adsorption behavior and efficiency in different conditions, contributing to the development of new materials for corrosion protection (A. Fouda et al., 2021).

Antimicrobial and Anticancer Activities

Some derivatives have been studied for their potential antimicrobial and anticancer activities. Molecular docking and various spectroscopic techniques have been employed to assess their biological functions, showing promising results in terms of antifungal, antibacterial, and anticancer properties. This highlights the potential for these compounds to serve as bases for the development of new therapeutic agents (A. Viji et al., 2020).

properties

IUPAC Name

5-chloro-2-(4-chloro-3,5-dimethylpyrazol-1-yl)-4-(4-chlorophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3N3S/c1-7-11(16)8(2)20(19-7)14-18-12(13(17)21-14)9-3-5-10(15)6-4-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFJVOCGVYSXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=NC(=C(S2)Cl)C3=CC=C(C=C3)Cl)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-chlorophenyl)-1,3-thiazole

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